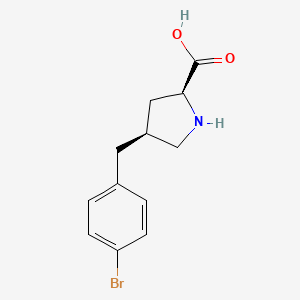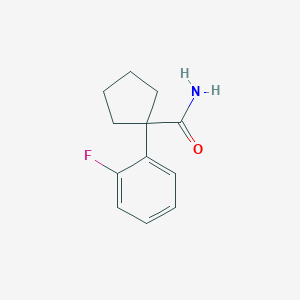
6-Undecanol
Descripción general
Descripción
6-Undecanol is a chemical compound with the formula C11H24O. It is also known by other names such as Undecanol-6, Diamyl carbinol, and undecan-6-ol .
Synthesis Analysis
6-Undecanol can be synthesized from undecan-6-one using sodium tetrahydroborate in tetrahydrofuran and methanol at 0 - 20°C for 2 hours .Molecular Structure Analysis
The molecular structure of 6-Undecanol consists of 11 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
6-Undecanol can undergo various chemical reactions. For instance, it can react with sodium tetrahydroborate in tetrahydrofuran and methanol to form undecan-6-one .Physical And Chemical Properties Analysis
6-Undecanol is a colorless liquid with a density of 0.83 g/cm3. It has a melting point of 25-26°C and a boiling point of 117-118°C at 16mm. Its vapor pressure is 0.0132mmHg at 25°C .Aplicaciones Científicas De Investigación
1. Liquid-Phase Microextraction Method
6-Undecanol has been utilized in a novel liquid-phase microextraction method. This method, requiring minimal apparatus and a small amount of organic solvent, is efficient for extracting and determining low concentrations of polycyclic aromatic hydrocarbons (PAHs) in water samples. It offers a cost-effective and convenient solution for environmental analysis (Zanjani et al., 2007).
2. Extraction and Determination of Heavy Metals
In another study, 1-undecanol was used as an extraction solvent in a method for determining heavy metals in soil and vegetables. This method, involving dispersive liquid-liquid microextraction and solidification of deep eutectic solvent, provides a green and efficient approach to monitor heavy metal contamination in agricultural environments (Habibollahi et al., 2018).
3. Studying Dynamics in Confined Liquids
6-Undecanol was employed to investigate the layering transition of thin liquid films confined between surfaces. This research enhances the understanding of molecular dynamics in confined liquids, which is crucial for developing advanced lubrication technologies (Mugele & Salmeron, 2000).
4. Olfactory Properties Research
Research into the olfactory properties of compounds like 6-Undecanol provides insights into developing fragrances and flavor agents. This study contributes to the broader field of sensory science and product development (Gibka & Gliński, 2008).
5. Nanomaterials and Polymerization
A study on the phase behavior and polymerization of a ternary polymerizable surfactant system with 1-undecanol revealed potential applications in nanomaterials, such as membranes for nano- or micro-filtration and catalyst support materials. This research contributes to the advancement of nanotechnology and materials science (Akamatsu et al., 2020).
6. Gas Phase Reactions in Mass Spectrometry
The study of water elimination mechanisms in 6-undecanol using mass spectrometry provides valuable insights into the reactivity differences in gas-phase reactions. This research is relevant to analytical chemistry and the development of mass spectrometric methods (Kuster & Seibl, 1976).
7. Speciation of Iron Using Artificial Neural Networks
6-Undecanol was used in a method combining dispersive liquid-liquid microextraction and artificial neural networks for the speciation of ironin water samples. This innovative approach, integrating chemical analysis with computational methods, demonstrates the potential of artificial intelligence in enhancing analytical techniques (Moghadam, Shabani, & Dadfarnia, 2011).
8. Antifungal Activity
Research on the antifungal activity of primary aliphatic alcohols, including undecanol, against Saccharomyces cerevisiae, contributes to the development of new antifungal agents. This study is significant for medical and agricultural applications, particularly in controlling fungal infections (Kubo, Fujita, Kubo, & Fujita, 2003).
9. Ligand Exchange on Gold Clusters
6-Undecanol has been studied for its role in the exchange of ligands on the surface of monolayer protected gold clusters. This research is crucial for understanding and designing nanoparticle-based systems for applications in catalysis and material science (Reyes, Madueño, Blázquez, & Pineda, 2010).
Mecanismo De Acción
Target of Action
The primary target of 6-Undecanol is the yeast Saccharomyces cerevisiae . This compound exhibits potent fungicidal activity against this yeast, making it a valuable tool in controlling yeast growth .
Mode of Action
6-Undecanol interacts with its target by inhibiting the growth of Saccharomyces cerevisiae . It achieves this by disrupting the native membrane-associated function of the integral proteins . This disruption leads to a reduction in cell viability and eventually results in the death of the yeast cells .
Biochemical Pathways
The antifungal activity of 6-Undecanol is mediated by a biophysical process . It inhibits glucose-induced acidification by inhibiting the plasma membrane H±ATPase . This inhibition disrupts the normal functioning of the yeast cells, leading to their death .
Pharmacokinetics
Its physical properties suggest that it may have low volatility and can dissolve in anhydrous alcohol, ether, and fatty solvents . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of 6-Undecanol’s action is the death of Saccharomyces cerevisiae cells . It rapidly kills these yeast cells, even when cell division is inhibited . This makes 6-Undecanol a potent fungicide against this yeast .
Safety and Hazards
Propiedades
IUPAC Name |
undecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-5-7-9-11(12)10-8-6-4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIXBBGRHOUVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178370 | |
| Record name | Undecan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23708-56-7 | |
| Record name | 6-Undecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23708-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecan-6-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023708567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-UNDECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecan-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the electron configuration of ionized 6-undecanol influence its water elimination pathway?
A1: Research indicates that the water elimination mechanism in ionized 6-undecanol differs significantly between odd-electron ions ([M]+) and even-electron ions (α-cleavage product) []. In the case of [M]+, a highly specific 1,4 elimination of water occurs without any prior intramolecular hydrogen exchange. Conversely, the even-electron ion [M – C5H11]+ undergoes both 1,3 and 1,4 water elimination, but only after a specific hydrogen exchange occurs between the -OH group and the hydrocarbon chain []. This suggests that the presence of an unpaired electron in the odd-electron ion significantly influences the preferred pathway for water elimination.
Q2: What analytical techniques were employed to study the water elimination mechanisms in ionized 6-undecanol?
A2: The researchers utilized deuterium labeling in combination with mass spectrometry to elucidate the specific mechanisms of water elimination in 6-undecanol []. By synthesizing 6-undecanol with deuterium labels at specific positions (6, 5+7, 4+8, and 3+9), the researchers could track the movement of deuterium atoms during the fragmentation of ionized molecules. Analyzing the mass-to-charge ratios of the resulting fragment ions allowed for the identification of the specific atoms involved in water elimination and provided insights into the reaction pathways for both odd and even electron ions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345020.png)





![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)
![2-(2-Furyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1345031.png)


![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)

